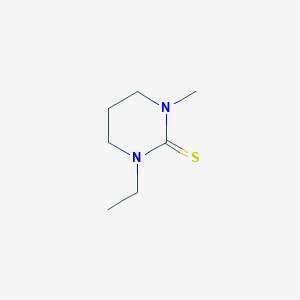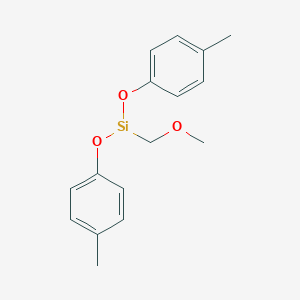![molecular formula C15H22O3 B14468773 5,5-Dimethyl-2-[(2-oxocyclohexyl)methyl]cyclohexane-1,3-dione CAS No. 72567-18-1](/img/structure/B14468773.png)
5,5-Dimethyl-2-[(2-oxocyclohexyl)methyl]cyclohexane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5-Dimethyl-2-[(2-oxocyclohexyl)methyl]cyclohexane-1,3-dione is an organic compound that belongs to the class of cyclohexanediones. This compound is characterized by its two cyclohexane rings, one of which contains a ketone group, and the other is substituted with a dimethyl group. It is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-[(2-oxocyclohexyl)methyl]cyclohexane-1,3-dione typically involves the reaction of 1,3-cyclohexanedione with appropriate reagents to introduce the dimethyl and oxocyclohexyl groups. One common method involves the alkylation of 1,3-cyclohexanedione with 2-bromo-2-methylpropane in the presence of a strong base like sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
5,5-Dimethyl-2-[(2-oxocyclohexyl)methyl]cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the ketone groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Nucleophiles: Grignard reagents or organolithium compounds are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or esters, while reduction can produce alcohols. Substitution reactions can introduce various alkyl or aryl groups into the molecule.
科学研究应用
5,5-Dimethyl-2-[(2-oxocyclohexyl)methyl]cyclohexane-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 5,5-Dimethyl-2-[(2-oxocyclohexyl)methyl]cyclohexane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, its structural features allow it to interact with various biological pathways, potentially leading to therapeutic effects.
相似化合物的比较
Similar Compounds
1,3-Cyclohexanedione: A simpler analog without the dimethyl and oxocyclohexyl substitutions.
5,5-Dimethyl-1,3-cyclohexanedione:
2-Methyl-1,3-cyclohexanedione: Another analog with a single methyl group substitution.
Uniqueness
5,5-Dimethyl-2-[(2-oxocyclohexyl)methyl]cyclohexane-1,3-dione is unique due to its dual cyclohexane rings and specific substitutions, which confer distinct chemical and biological properties
属性
CAS 编号 |
72567-18-1 |
|---|---|
分子式 |
C15H22O3 |
分子量 |
250.33 g/mol |
IUPAC 名称 |
5,5-dimethyl-2-[(2-oxocyclohexyl)methyl]cyclohexane-1,3-dione |
InChI |
InChI=1S/C15H22O3/c1-15(2)8-13(17)11(14(18)9-15)7-10-5-3-4-6-12(10)16/h10-11H,3-9H2,1-2H3 |
InChI 键 |
JDNDXACIZAUABS-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(=O)C(C(=O)C1)CC2CCCCC2=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![N-[(2-Nitrophenyl)sulfanyl]-D-valyl-L-proline](/img/structure/B14468733.png)
![4-[(E)-(4-Bromophenyl)diazenyl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14468741.png)

![2,4-Dithiabicyclo[3.1.0]hexane](/img/structure/B14468749.png)




